molecular formula C17H19N5O2S3 B4644597 2-({5-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2-hydroxyethyl)acetamide

2-({5-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2-hydroxyethyl)acetamide

Cat. No.: B4644597
M. Wt: 421.6 g/mol
InChI Key: MFWXGPBTQYYZJD-UHFFFAOYSA-N
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Description

This compound (CAS: 315695-72-8) is a heterocyclic organic molecule featuring a benzothiazole core linked to a triazole ring via sulfanyl groups and an N-(2-hydroxyethyl)acetamide substituent. Its molecular weight is 421.6 g/mol, with a topological polar surface area of 172 Ų, indicating moderate bioavailability . The structure integrates multiple functional groups:

  • Benzothiazole: A sulfur- and nitrogen-containing aromatic heterocycle associated with antimicrobial and anticancer activities .
  • 1,2,4-Triazole: A five-membered ring with three nitrogen atoms, known for antifungal and anti-inflammatory properties .
  • Prop-2-en-1-yl (allyl) group: Enhances reactivity in click chemistry and biological interactions .
  • N-(2-hydroxyethyl)acetamide: A polar substituent improving solubility and enabling hydrogen bonding .

Properties

IUPAC Name

2-[[5-(1,3-benzothiazol-2-ylsulfanylmethyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]-N-(2-hydroxyethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O2S3/c1-2-8-22-14(20-21-16(22)25-11-15(24)18-7-9-23)10-26-17-19-12-5-3-4-6-13(12)27-17/h2-6,23H,1,7-11H2,(H,18,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFWXGPBTQYYZJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=NN=C1SCC(=O)NCCO)CSC2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({5-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2-hydroxyethyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the benzothiazole moiety, followed by the formation of the triazole ring, and finally the attachment of the hydroxyethyl acetamide group. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using batch or continuous flow reactors. The process would be optimized for cost-effectiveness, scalability, and environmental sustainability. Key considerations would include the availability of starting materials, reaction efficiency, and waste management.

Chemical Reactions Analysis

Types of Reactions

2-({5-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2-hydroxyethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfur atoms in the benzothiazole and triazole rings can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the functional groups, such as reducing the triazole ring to a triazoline.

    Substitution: The hydroxyethyl acetamide group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atoms can yield sulfoxides or sulfones, while reduction of the triazole ring can produce triazolines.

Scientific Research Applications

2-({5-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2-hydroxyethyl)acetamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound may have potential as a bioactive molecule with antimicrobial, antifungal, or anticancer properties.

    Medicine: It could be explored for its potential therapeutic effects, such as enzyme inhibition or receptor modulation.

    Industry: The compound may be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-({5-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2-hydroxyethyl)acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, disruption of cellular processes, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The compound’s uniqueness arises from its combination of benzothiazole, triazole, and hydroxyethyl groups. Below is a comparison with structurally related analogs:

Compound Name Key Structural Features Biological Activity Key Differences
Target Compound Benzothiazole + triazole + allyl + N-(2-hydroxyethyl)acetamide Antimicrobial, anticancer (preliminary) Unique allyl and hydroxyethyl substituents
2-[[5-(1,3-Benzothiazol-2-ylsulfanylmethyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-sulfamoylphenyl)acetamide () Benzothiazole + triazole + sulfonamide Not specified Sulfamoylphenyl group replaces hydroxyethyl, altering solubility and target specificity
4-Methyl-1,2,4-triazole () Triazole core Antifungal Lacks benzothiazole and complex substituents
N-[4-(6-Methyl-1,3-benzothiazol-2-yl)phenyl]-2-[(4-prop-2-enyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide () Benzothiazole + triazole + thiophene + allyl Enhanced synergistic activity Thiophene replaces hydroxyethyl, increasing aromatic interactions
2-[(5-Benzyl-4-ethyl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-iodo-2-methylphenyl)acetamide () Triazole + benzyl + iodo-phenyl Antimicrobial Iodine atom introduces halogen bonding; lacks benzothiazole

Physicochemical Properties

  • Solubility : The hydroxyethyl group in the target compound increases hydrophilicity compared to sulfonamide () or thiophene () analogs.
  • Reactivity : The allyl group enables click chemistry modifications, a feature absent in simpler triazoles () or benzothiazoles .

Mechanistic Insights

  • Antimicrobial Action : Likely involves disruption of microbial cell membranes (benzothiazole) and inhibition of ergosterol synthesis (triazole) .
  • Anticancer Activity: Potential targets include topoisomerase inhibition (benzothiazole) and apoptosis induction (allyl group) .

Comparative Advantages

  • Versatility : The allyl group allows for further derivatization, unlike static substituents (e.g., methyl in ).
  • Synergistic Effects : Dual benzothiazole-triazole systems () enhance activity compared to single-heterocycle analogs.

Biological Activity

The compound 2-({5-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2-hydroxyethyl)acetamide , identified by its CAS number 315695-78-4, is a member of the benzothiazole and triazole chemical families. These compounds have garnered significant attention due to their diverse biological activities, particularly in medicinal chemistry.

  • Molecular Formula : C21H20N6OS3
  • Molecular Weight : 468.6181 g/mol
  • SMILES Notation : C=CCn1c(SCC(=O)NCc2cccnc2)nnc1CSc1nc2c(s1)cccc2

Biological Activity Overview

The biological activities of this compound are primarily derived from its structural components, which include a benzothiazole moiety known for its pharmacological properties. Research indicates that derivatives of benzothiazole exhibit a range of biological activities including:

  • Antimicrobial Activity : The compound has shown promising results against various bacterial strains, particularly Mycobacterium tuberculosis (Mtb), which is a significant pathogen in tuberculosis. Studies have demonstrated that benzothiazole derivatives can inhibit the growth of Mtb through various mechanisms, potentially targeting the DprE1 protein involved in cell wall synthesis .
  • Anticancer Potential : Compounds containing triazole and benzothiazole rings have been evaluated for their cytotoxic effects on cancer cell lines. For instance, studies involving similar structures have reported significant cytotoxicity against human breast cancer (MCF-7) and colorectal carcinoma (HCT-116) cells . This suggests that the target compound may also possess anticancer properties.
  • Anti-inflammatory Effects : Research has indicated that benzothiazole derivatives can exhibit anti-inflammatory activities by modulating inflammatory pathways and inhibiting pro-inflammatory cytokines .

The mechanism of action for this compound involves several pathways:

  • Enzyme Inhibition : The compound may inhibit specific enzymes critical for microbial growth or cancer cell proliferation.
  • Cell Signaling Interference : It may disrupt cellular signaling pathways that lead to inflammation or tumor progression.

Study 1: Antitubercular Activity

A recent study synthesized several benzothiazole-based compounds and evaluated their antitubercular activity against Mtb. The compound exhibited a binding affinity with the DprE1 protein, indicating its potential as a therapeutic agent against tuberculosis .

Study 2: Cytotoxicity Assessment

In vitro studies on similar compounds showed that modifications at specific positions on the benzothiazole ring enhanced cytotoxicity against cancer cell lines. The presence of an acetamide group was crucial for increasing activity against MCF-7 cells, suggesting a structure–activity relationship that could be explored further for the target compound .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialInhibition of Mtb growth
AnticancerCytotoxicity against MCF-7 and HCT-116
Anti-inflammatoryModulation of inflammatory pathways

Q & A

Q. What are the key considerations for synthesizing this compound with high purity and yield?

The synthesis involves multi-step reactions requiring precise control of parameters such as temperature, solvent choice (e.g., ethanol or dichloromethane), and stoichiometric ratios. For example, hydrazine hydrate is often used in nucleophilic substitution reactions to form acetohydrazide intermediates, with progress monitored via TLC (chloroform:methanol, 7:3 ratio) . Post-reaction purification may involve recrystallization or chromatography. Reaction optimization (e.g., reflux duration, pH) is critical to minimize side products like unreacted intermediates or sulfanyl group oxidation byproducts .

Q. Which spectroscopic techniques are most effective for structural confirmation?

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for verifying the benzothiazole, triazole, and propenyl moieties, with 1H^1H- and 13C^{13}C-NMR resolving proton environments and carbon backbone connectivity. Mass spectrometry (MS) confirms molecular weight, while infrared (IR) spectroscopy identifies functional groups like the acetamide carbonyl (C=O stretch at ~1650–1700 cm1 ^{-1}) . X-ray crystallography (using SHELX software ) may resolve stereochemical ambiguities in crystalline derivatives.

Q. How is the compound screened for preliminary biological activity?

In vitro assays against microbial pathogens or cancer cell lines are standard. For example, triazole derivatives are screened for antifungal activity using broth microdilution (CLSI guidelines) or cytotoxic effects via MTT assays. Dose-response curves (IC50_{50}) and selectivity indices (vs. healthy cells) are calculated. Solubility in DMSO/PBS and stability under assay conditions must be validated to avoid false negatives .

Advanced Research Questions

Q. What experimental strategies address contradictory bioactivity data across studies?

Discrepancies may arise from differences in assay protocols (e.g., cell line specificity) or compound degradation. Researchers should:

  • Replicate assays under standardized conditions (e.g., ATCC cell lines, fixed incubation times).
  • Use HPLC to verify compound integrity post-assay .
  • Perform mechanistic studies (e.g., target binding via SPR or molecular docking) to confirm on-target effects .

Q. How can structure-activity relationships (SAR) guide derivative design?

Systematic substitution of functional groups (e.g., replacing the propenyl group with alkyl chains or halogens) can elucidate pharmacophores. For example:

  • The benzothiazole ring’s electron-withdrawing properties may enhance target binding.
  • Hydroxyethyl acetamide improves solubility but may reduce membrane permeability. Quantitative SAR (QSAR) models using computational tools like CoMFA or molecular docking prioritize derivatives for synthesis .

Q. What challenges arise in crystallographic characterization, and how are they resolved?

Crystallization difficulties (e.g., polymorphism or low diffraction quality) are common. Solutions include:

  • Screening multiple solvents (e.g., DMF/water mixtures).
  • Using SHELXL for refinement of twinned or low-resolution datasets .
  • Incorporating heavy atoms (e.g., selenium via selenomethionine substitution) for phasing .

Q. How do researchers validate target engagement in complex biological systems?

Techniques include:

  • Pull-down assays with biotinylated probes to isolate target proteins.
  • Cellular thermal shift assays (CETSA) to monitor ligand-induced protein stabilization.
  • Knockout/knockdown models (e.g., CRISPR-Cas9) to confirm phenotype reversal .

Methodological Insights from Evidence

  • Synthesis Optimization : highlights yield improvements via solvent choice (e.g., ethanol vs. THF) and temperature gradients.
  • Bioactivity Contradictions : notes divergent results in kinase inhibition assays, emphasizing the need for orthogonal validation (e.g., Western blotting alongside enzymatic assays).
  • Computational Modeling : While not directly addressed in evidence, SHELX-based crystallography () implies synergies with molecular dynamics simulations for binding mode analysis.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-({5-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2-hydroxyethyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-({5-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2-hydroxyethyl)acetamide

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